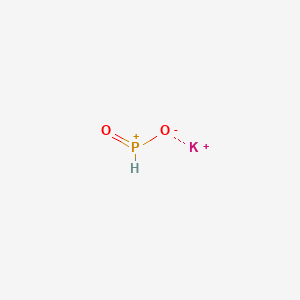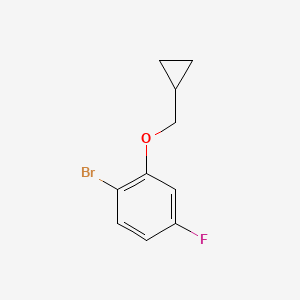
1-Bromo-2-(cyclopropylmethoxy)-4-fluorobenzene
Overview
Description
1-Bromo-2-(cyclopropylmethoxy)-4-fluorobenzene is an organic compound with the molecular formula C10H10BrFO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a cyclopropylmethoxy group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(cyclopropylmethoxy)-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-bromophenol and cyclopropylmethanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions with water. A base such as potassium carbonate is used to deprotonate the phenol group, making it more nucleophilic.
Nucleophilic Substitution: The deprotonated phenol undergoes nucleophilic substitution with cyclopropylmethanol in the presence of a suitable catalyst, such as copper(I) iodide, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may be automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(cyclopropylmethoxy)-4-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while oxidation can produce a corresponding ketone or aldehyde.
Scientific Research Applications
1-Bromo-2-(cyclopropylmethoxy)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)-4-fluorobenzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyclopropylmethoxy group and the fluorine atom can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methoxy-4-fluoro-benzene: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
1-Bromo-2-cyclopropylmethoxy-4-chloro-benzene: Similar structure but with a chlorine atom instead of a fluorine atom.
1-Bromo-2-cyclopropylmethoxy-4-methyl-benzene: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
1-Bromo-2-(cyclopropylmethoxy)-4-fluorobenzene is unique due to the presence of the cyclopropylmethoxy group and the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
Molecular Formula |
C10H10BrFO |
|---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
1-bromo-2-(cyclopropylmethoxy)-4-fluorobenzene |
InChI |
InChI=1S/C10H10BrFO/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6H2 |
InChI Key |
GBMCIOYVLWGGEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
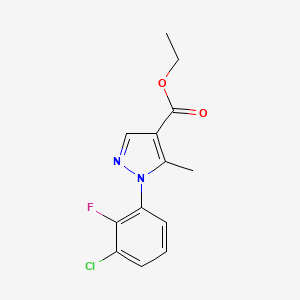
![1-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B8653896.png)
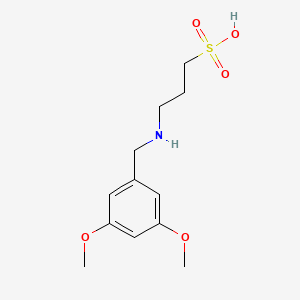
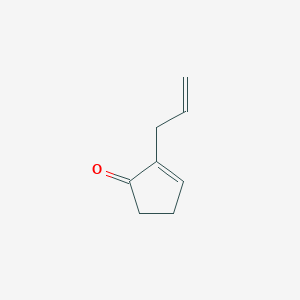
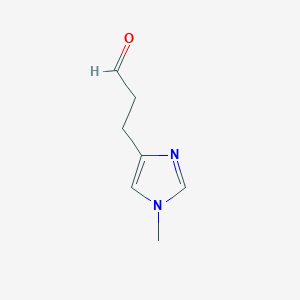
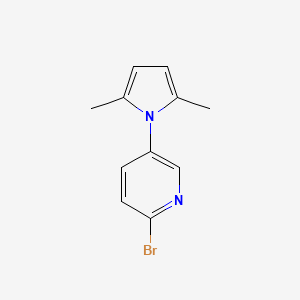
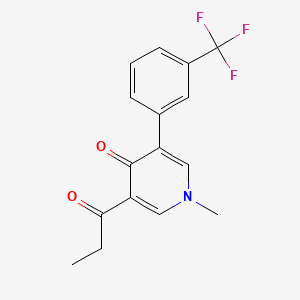
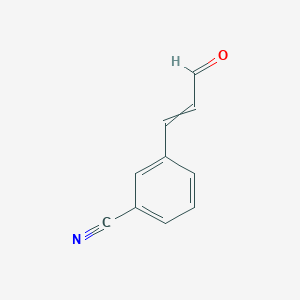
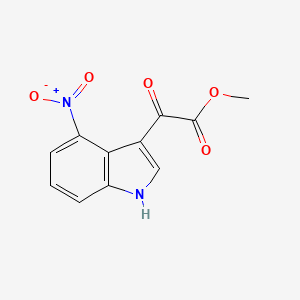
![Tert-butyl 4-[[2-chloro-4-(methoxycarbonyl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B8653967.png)
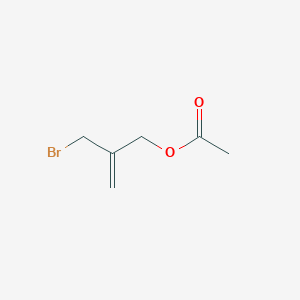
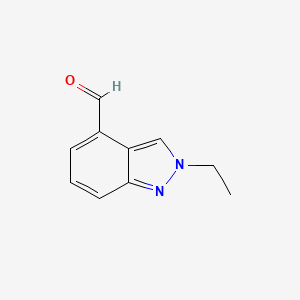
![4-[bis-(Phenylmethyl)amino]benzeneacetonitrile](/img/structure/B8653984.png)
